molecular formula C12H22N2O4 B1383443 1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid CAS No. 1795500-36-5

1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Cat. No.: B1383443
CAS No.: 1795500-36-5
M. Wt: 258.31 g/mol
InChI Key: KDIOBPQEBNUUIQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-8-4-5-12(13,6-8)9(15)16/h8H,4-7,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIOBPQEBNUUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation and Functionalization

  • The cyclopentane core is typically constructed via Favorskii rearrangement or related ring contraction reactions starting from appropriate cyclic precursors (e.g., cyclopentene derivatives or substituted maleic acid anhydrides).
  • A base-mediated ring formation step yields an intermediate cyclopentane derivative with functional groups positioned for further elaboration.
  • Halogenation (e.g., bromination) introduces a leaving group at the 3-position to enable nucleophilic substitution.

Introduction of the Amino Group and Boc Protection

  • The amino group at position 3 is introduced either directly or via substitution of the halogenated intermediate with an amino-containing nucleophile.
  • The amino group is protected with a tert-butoxycarbonyl (Boc) group using reagents such as di-tert-butyl dicarbonate (Boc2O) under mild conditions to prevent side reactions during subsequent steps.
  • Protection is often performed in organic solvents like ethyl acetate, with stirring under inert atmosphere (e.g., nitrogen or hydrogen) to ensure reaction completion.

Hydrogenation and Ester Hydrolysis

  • Unsaturated intermediates (e.g., cyclopentene derivatives) undergo catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere to saturate double bonds, yielding the cyclopentane ring.
  • Ester groups are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Typical hydrolysis involves treatment with sodium hydroxide or potassium hydroxide followed by acidification to precipitate the free acid.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane.
  • Characterization involves NMR spectroscopy (^1H NMR), mass spectrometry (MS), and optical rotation measurements to confirm stereochemistry.

Detailed Example Synthesis (Based on Patent WO2008138621A2)

Step Reaction/Process Reagents/Conditions Outcome
a) Ring formation Base-mediated cyclization Strong base (e.g., NaOH), suitable solvent Intermediate cyclopentane derivative
b) Bromination Halogenation at 3-position Bromine or NBS in solvent Brominated intermediate
c) Favorskii rearrangement Ring contraction and rearrangement Base, heat Cyclopentene intermediate with amino group
d) Hydrogenation Saturation of double bond H2 gas, Pd/C catalyst, room temperature Cyclopentane with amino substituent
e) Boc protection Amino group protection Boc2O, base (e.g., triethylamine), ethyl acetate Boc-protected amino cyclopentane
f) Ester hydrolysis Conversion to carboxylic acid NaOH or KOH, aqueous medium, acidification Target compound: 1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Research Findings and Optimization Notes

  • The described synthetic route provides high stereoselectivity , yielding predominantly one stereoisomer, which is crucial for biological activity.
  • Use of Boc protection stabilizes the amino group during hydrogenation and hydrolysis steps, preventing side reactions.
  • Hydrogenation conditions are optimized to avoid over-reduction or deprotection of Boc groups.
  • Purification via silica gel chromatography with careful solvent selection ensures removal of side products and unreacted starting materials.
  • The method improves upon earlier syntheses by reducing the formation of multiple stereoisomers and increasing overall yields, making it more suitable for scale-up.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Challenges
Ring formation Base-mediated cyclization of precursors Efficient ring closure, stereocontrol Requires strong base and careful control
Halogenation Introduction of leaving group (Br, Cl) Enables nucleophilic substitution Over-halogenation possible
Favorskii rearrangement Ring contraction to cyclopentene Forms desired ring system Sensitive to reaction conditions
Hydrogenation Saturation of double bonds High selectivity, mild conditions Catalyst poisoning, Boc stability
Boc protection Amino group protection with Boc2O Protects amino group during synthesis Requires removal in final steps
Ester hydrolysis Conversion of esters to carboxylic acids Yields free acid form Harsh conditions can affect other groups

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound could undergo oxidation to form various oxidized products, potentially leading to structural modifications.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or remove the Boc group to expose the amino group.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclopentane ring or the amino groups.

Common Reagents and Conditions

  • Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Conditions involving nucleophiles like ammonia, amines, or other nucleophilic species.

Major Products Formed

  • Oxidation: Oxidized derivatives such as cyclopentane-dicarboxylic acids.

  • Reduction: Reduced derivatives like cyclopentane-1-methanol.

  • Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Building Block for Peptide Synthesis
    • The compound serves as a versatile building block for synthesizing peptides and peptidomimetics. Its structure allows for the introduction of amino acid functionalities that are crucial in developing peptide-based therapeutics.
  • Prodrug Development
    • The tert-butoxycarbonyl (Boc) group is commonly used to protect amine functionalities during synthesis. This property is particularly useful in synthesizing prodrugs that can be activated in vivo, enhancing bioavailability and reducing toxicity.
  • Bioactive Compound Synthesis
    • Researchers have utilized this compound to develop bioactive molecules that exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. Its cyclopentane structure contributes to the stability and biological activity of these compounds.

Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel cyclic peptides using 1-amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid as a key intermediate. These peptides showed promising activity against cancer cell lines, indicating the compound's potential in developing new cancer therapies .

Development of Enzyme Inhibitors

In another case, derivatives of this compound were synthesized to act as inhibitors for specific enzymes involved in metabolic pathways. The modifications made to the amino acid side chains enhanced binding affinity and selectivity, showcasing its utility in drug design .

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action would depend on the specific application:

  • Biological Systems: It might interact with proteins or enzymes, either inhibiting or promoting specific biochemical pathways.

  • Chemical Reactions: Acts as an intermediate or a reactant, participating in various chemical transformations based on its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives with Boc-Protected Amino Groups

Table 1: Key Structural and Physical Comparisons
Compound Name CAS Number Molecular Formula Substituents/Modifications pKa (Predicted) Density (g/cm³)
Target Compound: 1-Amino-3-(Boc-aminomethyl)cyclopentane-1-carboxylic acid 204514-22-7 C₁₂H₂₁NO₄ Boc-amino via methylene bridge at C3 4.63 1.129
(1R,3R)-3-(Boc-amino)cyclopentane-1-carboxylic acid 489446-85-7 C₁₂H₂₁NO₄ Boc-amino directly at C3; stereoisomer (1R,3R) N/A N/A
trans-3-(Boc-amino)cyclopentane-1-carboxylic acid 1245614-69-0 C₁₂H₂₁NO₄ Trans-configuration of Boc-amino at C3 N/A N/A
3-(Boc-amino)-1-isopropylcyclopentane-1-carboxylic acid 624734-30-1 C₁₄H₂₅NO₄ Isopropyl group at C1; Boc-amino at C3 4.84 1.09

Key Observations :

  • Steric and Stereochemical Differences : The target compound’s Boc group is attached via a methylene bridge, reducing steric hindrance compared to direct attachment (e.g., in (1R,3R)-isomer) .
  • Acidity : The pKa of the target compound (4.63) is slightly lower than the 1-isopropyl analog (4.84), likely due to electronic effects from the methylene bridge .

Cyclopropane and Cyclobutane Analogs

Table 2: Ring Size and Functional Group Comparisons
Compound Name CAS Number Ring Size Functional Groups Applications
1-[(Boc-amino)methyl]cyclopentane-1-COOH 204514-22-7 5-member Boc-amino (C3), COOH (C1) Peptide synthesis
1-[(Boc-amino)cyclopropane]carboxylic acid 107259-05-2 3-member Boc-amino directly on cyclopropane ring Medicinal chemistry intermediates
1-Aminocyclobutane[¹¹C]carboxylic acid N/A 4-member Unprotected amino, COOH Tumor imaging (PET tracers)

Key Observations :

  • Biological Utility: Cyclobutane derivatives like 1-aminocyclobutane[¹¹C]carboxylic acid are used in tumor imaging, highlighting the role of ring size in biodistribution .

Amino Acid Mimetics

Table 3: Comparison with Natural Amino Acid Analogs
Compound Name Structure Similarity Key Functional Groups Potential Use
Target Compound Cyclopentane backbone Boc-amino, COOH Serine/threonine analog
2-Amino-1-hydroxycyclopentane-carboxylic acid Cyclopentane + α-amino, γ-hydroxyl Amino, hydroxyl, COOH Inhibitor of amino acid metabolism
Cycloleucine Cyclohexane backbone α-amino, COOH Immunosuppressive agent

Key Observations :

    Biological Activity

    1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, commonly referred to as Boc-amino cyclopentane carboxylic acid, is a compound of significant interest in medicinal chemistry. Its structural characteristics suggest potential applications in various biological systems, particularly in drug development and peptide synthesis.

    Chemical Structure and Properties

    The compound has the following chemical formula: C12_{12}H22_{22}N2_2O4_4. It features a cyclopentane ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and bioactivity. The IUPAC name is 1-amino-3-(((tert-butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid, with a CAS number of 1795500-36-5 .

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    Anticancer Activity

    Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of amino acids can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that modifications to the cyclopentane ring can enhance cytotoxic effects against cancer cell lines .

    Neuroprotective Effects

    Some studies have indicated that compounds with amino acid functionalities may provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. The presence of the Boc group may contribute to the compound's ability to cross the blood-brain barrier, enhancing its potential as a neuroprotective agent .

    Antimicrobial Properties

    Similar compounds have been investigated for their antimicrobial properties. The amino acid backbone can interact with microbial membranes, potentially leading to disruption and cell lysis. This aspect is particularly relevant in the context of antibiotic resistance, where novel compounds are sought for effective treatment options .

    Case Studies and Research Findings

    Several studies have explored the biological activity of related compounds:

    • Cytotoxicity Studies : In vitro assays demonstrated that Boc-protected amino acids exhibit varying degrees of cytotoxicity against different cancer cell lines, with IC50_{50} values indicating effectiveness comparable to established chemotherapeutics like doxorubicin .
    • Mechanistic Insights : Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and specificity .
    • Neuroprotection : A study involving a related compound showed significant neuroprotective effects in a rodent model of neurodegeneration, attributed to its ability to reduce oxidative stress markers and improve cognitive function .

    Data Table: Summary of Biological Activities

    Activity TypeMechanism of ActionReference
    AnticancerInduces apoptosis; cell cycle arrest
    NeuroprotectiveReduces oxidative stress
    AntimicrobialDisrupts microbial membranes

    Q & A

    Q. What are the key physical and chemical properties of this compound?

    While direct data for this compound is limited, its structural analogs (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid, CAS 35264-09-6) exhibit a melting point of 130–131°C and stability under recommended storage conditions . The tert-butoxycarbonyl (Boc) group confers acid sensitivity, requiring neutral or basic conditions to prevent deprotection. No explicit data on solubility or vapor pressure exists, but cyclopentane-based carboxylic acids typically show moderate polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) .

    Q. How is this compound synthesized in a research setting?

    A common approach involves:

    • Step 1 : Protection of the primary amine using Boc anhydride in a biphasic system (e.g., THF/water) with a base like NaHCO₃.
    • Step 2 : Carboxylic acid functionalization via ester hydrolysis (if starting from a methyl ester) using LiOH or NaOH in aqueous methanol .
    • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

    Q. What analytical methods validate its purity and structure?

    • NMR : Key signals include δ ~1.4 ppm (Boc tert-butyl group) and δ ~4.0–5.0 ppm (cyclopentane protons adjacent to the amino and carboxylic acid groups) .
    • HRMS : Exact mass calculated as [M+H]+ = 287.16 g/mol (C₁₂H₂₂N₂O₄) .
    • HPLC : Reverse-phase C18 columns with UV detection at 210 nm ensure purity (>95%) .

    Advanced Research Questions

    Q. How do stereochemical variations (e.g., cis/trans isomers) affect its reactivity?

    Enantiomers like (1R,3R)- and (1S,3S)-configurations exhibit distinct biological interactions. For example:

    • (1R,3R) : Enhanced binding to enzyme active sites due to spatial alignment of the Boc-protected amine and carboxylic acid .
    • (1S,3S) : Reduced metabolic stability in vivo compared to the trans isomer .
      Methodology : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases can separate isomers .

    Q. How can researchers resolve contradictions in reported stability data?

    Discrepancies may arise from:

    • Impurities : Residual acids or bases in synthesis can prematurely cleave the Boc group. Use TLC or LC-MS to monitor degradation .
    • Storage conditions : Store at –20°C under nitrogen to prevent hydrolysis. Stability assays (e.g., accelerated aging at 40°C/75% RH) quantify degradation kinetics .

    Q. What are its applications in peptide chemistry?

    • Building block : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the carboxylic acid enables coupling via HBTU/HOBt activation .
    • Conformational studies : The cyclopentane backbone restricts rotational freedom, mimicking β-turn structures in peptide design .

    Q. How to mitigate toxicity risks in biological assays?

    • In vitro : Use concentrations ≤10 µM to avoid off-target effects, as acute toxicity data is unavailable .
    • Protective measures : Wear nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation .

    Q. What degradation pathways are relevant under physiological conditions?

    • Acidic pH : Boc deprotection occurs rapidly (t₁/₂ <1 hr at pH 2), generating the free amine .
    • Enzymatic hydrolysis : Esterases may cleave the carboxylic acid ester derivatives (e.g., methyl esters) .
      Analysis : Monitor degradation via LC-MS and adjust formulation buffers (e.g., phosphate-buffered saline) for stability .

    Retrosynthesis Analysis

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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
    Reactant of Route 2
    1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

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